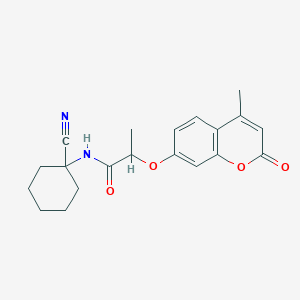

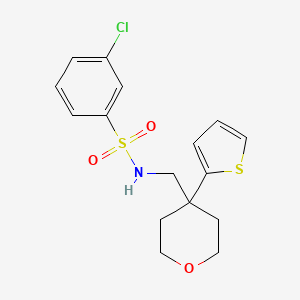

![molecular formula C8H7BrN2 B2363538 5-溴-7-甲基咪唑并[1,2-a]吡啶 CAS No. 377779-74-3](/img/structure/B2363538.png)

5-溴-7-甲基咪唑并[1,2-a]吡啶

描述

5-Bromo-7-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 377779-74-3 . It has a molecular weight of 211.06 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 5-Bromo-7-methylimidazo[1,2-a]pyridine, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .It is stored at room temperature . More detailed physical and chemical properties are not available in the retrieved papers.

科学研究应用

化学反应性和合成

5-溴-7-甲基咪唑并[1,2-a]吡啶,像其衍生物一样,被用于各种化学合成过程。例如,2-(1-金刚烷基)-7-甲基咪唑并[1,2-a]吡啶与N-溴代琥珀酰亚胺的反应展示了该化合物的反应性,导致溴和甲酰咪唑衍生物的形成(Yurchenko, Ponomarenko, Savina, & Tolmachev, 2004)。此外,邢、刘和吴(2013)的研究突出了咪唑并[4,5-b]吡啶衍生物的高效合成及其生物学兴趣,指出了类似化合物在合成生物相关分子方面的广泛用途(Xing, Liu, & Wu, 2013)。

催化过程和合成

在另一个应用中,与5-溴-7-甲基咪唑并[1,2-a]吡啶相关的化合物已被用于催化过程。在离子液体1-丁基-3-甲基咪唑溴化物[bmim]Br存在下合成3-氨基咪唑并[1,2-a]吡啶是一个例子,展示了该化合物在促进催化反应中的作用(Shaabani, Soleimani, & Maleki, 2006)。

生物学和药用应用

该化合物的衍生物还在药物化学中找到应用。例如,从相关化合物5-溴-1H-吡唑并[3,4-b]吡啶-3-甲醛合成的7-氮杂吲哚香豆素衍生物被评估其抗炎和镇痛活性,表明了潜在的药用应用(Chamakuri, Muppavarapu, & Yellu, 2016)。

安全和危害

The safety information for 5-Bromo-7-methylimidazo[1,2-a]pyridine indicates that it has a GHS07 pictogram and the signal word is "Warning" . Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . They should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

属性

IUPAC Name |

5-bromo-7-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-7(9)11-3-2-10-8(11)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHBHTDASBBWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

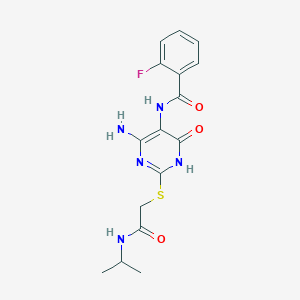

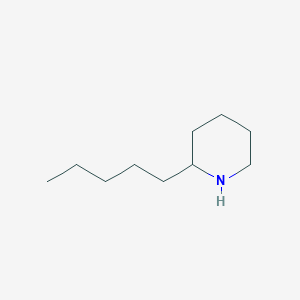

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2363462.png)

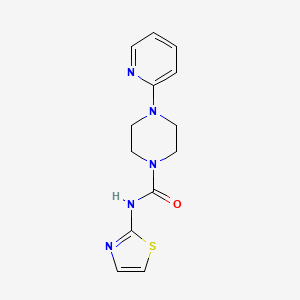

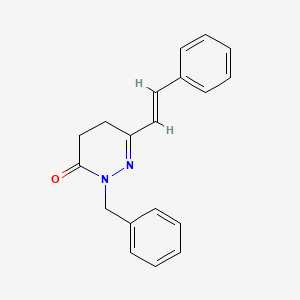

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2363463.png)

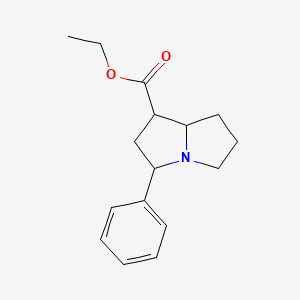

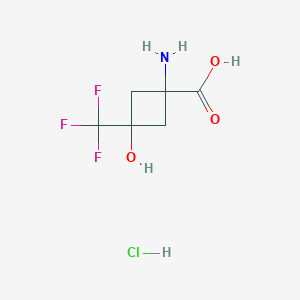

![1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363464.png)

![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363465.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)

![2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)